10H-Phenothiazine 5,5-dioxide

説明

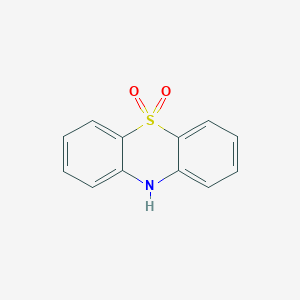

Structure

3D Structure

特性

IUPAC Name |

10H-phenothiazine 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYUOSICZWFJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153058 | |

| Record name | Phenothiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209-66-1 | |

| Record name | 10H-Phenothiazine, 5,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine 5,5-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-phenothiazine 5,5-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHIAZINE 5,5-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1OL5D4U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 10H-Phenothiazine 5,5-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10H-Phenothiazine 5,5-dioxide, a derivative of the versatile phenothiazine scaffold, presents a unique set of physicochemical and biological properties. The introduction of the sulfone group significantly alters the electron distribution within the tricyclic system, impacting its acidity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core basic properties of 10H-Phenothiazine 5,5-dioxide, with a focus on its physicochemical characteristics and its emerging roles as a ferroptosis inhibitor and a modulator of the Nrf2 signaling pathway. While experimental data on its pKa and quantitative solubility are limited in the current literature, this guide furnishes detailed experimental protocols for their determination, empowering researchers to fill these knowledge gaps.

Physicochemical Properties

The fundamental physicochemical properties of 10H-Phenothiazine 5,5-dioxide are crucial for its handling, formulation, and interpretation of its biological activity.

Acidity and Basicity: The N-H Proton

The basicity of 10H-Phenothiazine 5,5-dioxide is primarily attributed to the lone pair of electrons on the nitrogen atom at position 10. However, the strongly electron-withdrawing nature of the sulfone group (SO₂) significantly influences the acidity of the N-H proton. This electron-withdrawing effect delocalizes the lone pair on the nitrogen, making it less available for protonation and simultaneously increasing the acidity of the N-H proton compared to the parent 10H-phenothiazine.

To address this data gap, a detailed experimental protocol for determining the pKa of poorly soluble compounds is provided in Section 2.1.

Solubility Profile

10H-Phenothiazine 5,5-dioxide is generally described as a solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone, with lower solubility in water.[1] However, specific quantitative solubility data across a range of solvents is not extensively documented.

A detailed experimental protocol for determining the solubility of poorly soluble compounds is provided in Section 2.2.

Physicochemical Data Summary

The following table summarizes the available quantitative data for 10H-Phenothiazine 5,5-dioxide.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂S | [2] |

| Molecular Weight | 231.27 g/mol | [2] |

| Appearance | White to light yellow to light orange powder or crystal | [3] |

| Melting Point | 258 °C | [3] |

| Predicted pKa (Sulfone) | -5.04 ± 0.20 | ChemicalBook |

Experimental Protocols

To empower researchers to obtain precise data on the basic properties of 10H-Phenothiazine 5,5-dioxide, the following detailed experimental protocols are provided.

Determination of pKa by Potentiometric Titration in a Co-solvent System

Given the poor aqueous solubility of 10H-Phenothiazine 5,5-dioxide, a potentiometric titration in a co-solvent system is a suitable method for pKa determination.

Objective: To determine the apparent pKa (pKa') of the N-H proton of 10H-Phenothiazine 5,5-dioxide in a co-solvent/water mixture and extrapolate to obtain the aqueous pKa.

Materials:

-

10H-Phenothiazine 5,5-dioxide

-

Co-solvent (e.g., methanol, ethanol, or dioxane, HPLC grade)

-

Deionized water (carbonate-free)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M, carbonate-free)

-

Potassium chloride (KCl)

-

pH meter with a combination glass electrode

-

Automatic titrator or burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying compositions (e.g., 30%, 50%, 70% v/v co-solvent). Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength.

-

Sample Preparation: Accurately weigh a precise amount of 10H-Phenothiazine 5,5-dioxide and dissolve it in a known volume of each co-solvent mixture to prepare a solution of known concentration (e.g., 1-5 mM).

-

Titration Setup: Calibrate the pH meter using standard aqueous buffers. Place a known volume of the sample solution in a titration vessel, add a magnetic stir bar, and immerse the pH electrode.

-

Titration: Titrate the sample solution with the standardized KOH solution. Record the pH value after each addition of the titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added to obtain the titration curve. Determine the equivalence point (Vₑ) from the first or second derivative of the curve. The pH at half the equivalence point (Vₑ/2) corresponds to the apparent pKa (pKa') in that specific co-solvent mixture.

-

Extrapolation to Aqueous pKa: Plot the determined pKa' values against the mole fraction or volume percentage of the co-solvent. Extrapolate the resulting linear plot to zero co-solvent concentration to obtain the aqueous pKa value.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of 10H-Phenothiazine 5,5-dioxide in various solvents at a constant temperature.

Materials:

-

10H-Phenothiazine 5,5-dioxide

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of 10H-Phenothiazine 5,5-dioxide to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

HPLC Method: Develop and validate an HPLC method for the quantification of 10H-Phenothiazine 5,5-dioxide. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample solution with a suitable mobile phase to a concentration within the linear range of the calibration curve and inject it into the HPLC system.

-

UV-Vis Spectrophotometry Method: If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Dilute the filtered sample solution with the same solvent and measure its absorbance.

-

-

Calculation: Calculate the concentration of 10H-Phenothiazine 5,5-dioxide in the saturated solution using the calibration curve. The solubility is typically expressed in mg/mL or mol/L.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of 10H-Phenothiazine 5,5-dioxide in modulating key cellular pathways involved in oxidative stress and cell death.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. 10H-Phenothiazine 5,5-dioxide has been identified as a potential inhibitor of ferroptosis.[4] The proposed mechanism involves its ability to act as a radical-trapping antioxidant, thereby preventing the accumulation of lipid peroxides that are hallmarks of ferroptotic cell death.[4] This protective effect is crucial in conditions where ferroptosis is implicated, such as in certain neurodegenerative diseases.

The core mechanism of ferroptosis and the proposed intervention by 10H-Phenothiazine 5,5-dioxide are illustrated in the following diagram.

Caption: Inhibition of Ferroptosis by 10H-Phenothiazine 5,5-dioxide.

Activation of the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response. Phenothiazine derivatives have been shown to activate this pathway, and 10H-Phenothiazine 5,5-dioxide is also implicated as a potential activator.[5] The canonical mechanism of Nrf2 activation involves the interaction of activators with Keap1 (Kelch-like ECH-associated protein 1), a repressor protein that targets Nrf2 for degradation under basal conditions. By modifying specific cysteine residues on Keap1, activators disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.

The workflow for Nrf2 activation by phenothiazine derivatives is depicted below.

Caption: Nrf2 Signaling Pathway Activation by 10H-Phenothiazine 5,5-dioxide.

Synthesis

10H-Phenothiazine 5,5-dioxide is typically synthesized by the oxidation of 10H-phenothiazine. A common and effective method involves the use of hydrogen peroxide in an acidic medium.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 10H-Phenothiazine 5,5-dioxide.

Caption: General Synthesis Workflow for 10H-Phenothiazine 5,5-dioxide.

Conclusion

10H-Phenothiazine 5,5-dioxide is a compound of significant interest due to its unique physicochemical properties and promising biological activities. While a complete profile of its basic properties, particularly its N-H pKa and quantitative solubility in various solvents, requires further experimental investigation, this guide provides the necessary protocols for researchers to undertake these measurements. The emerging roles of 10H-Phenothiazine 5,5-dioxide as a ferroptosis inhibitor and a potential activator of the Nrf2 pathway open up new avenues for its exploration in the context of drug discovery and development for diseases associated with oxidative stress and regulated cell death. The information and protocols presented herein are intended to serve as a valuable resource for the scientific community to further elucidate the properties and therapeutic potential of this intriguing molecule.

References

- 1. Buy 10H-Phenothiazine 5,5-dioxide | 1209-66-1 [smolecule.com]

- 2. Phenothiazine 5,5-dioxide | C12H9NO2S | CID 71024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10H-Phenothiazine 5,5-dioxide (1209-66-1) for sale [vulcanchem.com]

- 4. Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10H-Phenothiazine 5,5-dioxide: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure and bonding of 10H-Phenothiazine 5,5-dioxide, a key heterocyclic compound in medicinal chemistry and materials science. This document synthesizes structural data, experimental protocols, and theoretical insights to serve as a comprehensive resource.

Chemical Identity and Properties

10H-Phenothiazine 5,5-dioxide (CAS No: 1209-66-1) is a tricyclic organic molecule derived from the phenothiazine scaffold.[1] Its core structure consists of a central 1,4-thiazine ring fused to two benzene rings. The defining feature of this derivative is the oxidation of the sulfur atom to a sulfone group (S=O), which significantly alters the molecule's electronic properties and geometry compared to the parent phenothiazine.[1]

Table 1: Chemical Identification Parameters

| Parameter | Value |

| CAS Registry Number | 1209-66-1[1][2] |

| Molecular Formula | C₁₂H₉NO₂S[1][2] |

| Molecular Weight | 231.27 g/mol [1][2] |

| IUPAC Name | 10H-phenothiazine 5,5-dioxide[2] |

| Synonyms | 5,5-Dioxophenothiazine, Phenothiazine S,S-Dioxide[1] |

| Appearance | White to light yellow/orange powder or crystal[1] |

| Melting Point | 258°C[1] |

Molecular Structure and Bonding

The introduction of the sulfone group imposes significant structural and electronic changes on the phenothiazine framework. The central thiazine ring adopts a non-planar conformation, often described as a "butterfly" structure.[1] The sulfur atom is sp³ hybridized with a tetrahedral geometry, while the nitrogen atom at the 10-position is a secondary amine (N-H).[1]

The two S=O bonds involve d-pπ interactions, which can influence the molecule's photophysical properties, including phosphorescence.[1] The sulfone group acts as a strong electron-withdrawing group, which reduces the electron density on the fused benzene rings and modifies the reactivity of the N-H group.[1]

Quantitative Structural Data

Table 2: Key Calculated Bond Lengths (Note: These values are representative and derived from computational studies of phenothiazine derivatives. Actual experimental values may vary slightly.)

| Bond | Typical Length (Å) |

| S=O | ~1.44 - 1.46 |

| C-S | ~1.76 - 1.78 |

| C-N | ~1.40 - 1.42 |

| C-C (Aromatic) | ~1.38 - 1.41 |

| N-H | ~1.01 |

Table 3: Key Calculated Bond Angles (Note: These values are representative and derived from computational studies of phenothiazine derivatives. Actual experimental values may vary slightly.)

| Angle | Typical Value (°) |

| O=S=O | ~118 - 120 |

| C-S-C | ~103 - 105 |

| C-N-C | ~120 - 123 |

| C-S-O | ~108 - 110 |

A critical feature of the phenothiazine core is its non-planarity, defined by the dihedral (or folding) angle between the two benzene rings. This angle is significantly influenced by the nature of the substituents at the N-10 position and the oxidation state of the sulfur atom.

Experimental Protocols

Synthesis via Oxidation

A common and effective method for the synthesis of 10H-Phenothiazine 5,5-dioxide is the oxidation of 10H-phenothiazine or its N-protected derivatives.

Objective: To oxidize the sulfide linkage in a phenothiazine precursor to a sulfone.

Materials:

-

Phenothiazine precursor (e.g., 10-acetylphenothiazine)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (5% solution)

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

Dissolve the phenothiazine precursor (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Slowly add an excess of hydrogen peroxide (30% solution, approx. 3-4 equivalents) to the stirred solution.

-

Attach a reflux condenser and heat the reaction mixture at reflux (approximately 100-110°C) for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water, which should precipitate the crude product.

-

Neutralize the excess acid by carefully adding a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 10H-Phenothiazine 5,5-dioxide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-25 mg of the purified solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Use the residual solvent peak as a reference. Expected ¹H NMR signals will appear in the aromatic region (typically 7.0-8.0 ppm), with a distinct signal for the N-H proton. ¹³C NMR will show signals corresponding to the distinct carbon environments in the tricyclic system.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks include strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O group (typically in the 1150-1180 cm⁻¹ and 1300-1350 cm⁻¹ regions) and the N-H stretching vibration (around 3200-3300 cm⁻¹).

Workflow and Logical Diagrams

The general workflow for the preparation and analysis of 10H-Phenothiazine 5,5-dioxide involves synthesis, purification, and comprehensive characterization to confirm its structure and purity.

Caption: Experimental workflow for synthesis and characterization.

This diagram illustrates the logical progression from the starting phenothiazine material through chemical synthesis and purification to the final structural confirmation using various spectroscopic techniques. This systematic approach is fundamental in ensuring the identity and purity of the target compound for subsequent applications in research and development.

References

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and History of 10H-Phenothiazine 5,5-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of 10H-Phenothiazine 5,5-dioxide, a pivotal sulfur-containing heterocyclic compound. From its origins rooted in the foundational work on phenothiazine to its contemporary relevance as a synthetic intermediate and metabolite, this document provides a comprehensive overview for the scientific community. Detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an exploration of its metabolic pathways are presented to facilitate a deeper understanding and further research into this important chemical entity.

A Historical Overview: From Dye Precursor to a Key Heterocycle

The story of 10H-Phenothiazine 5,5-dioxide is intrinsically linked to its parent compound, 10H-Phenothiazine. The journey began in 1883 when the German chemist August Bernthsen first synthesized phenothiazine by reacting diphenylamine with sulfur.[1][2] This pioneering work laid the groundwork for a new class of heterocyclic compounds. Initially, phenothiazine derivatives found application in the burgeoning dye industry, with methylene blue, a notable derivative, being synthesized as early as 1876.[1]

For several decades, the primary focus remained on the tinctorial properties of these compounds. However, in the 1930s and 1940s, phenothiazine itself gained prominence as an insecticide and anthelmintic for livestock.[1] The subsequent exploration of N-substituted phenothiazine derivatives in the 1940s by chemists at Rhône-Poulenc in France heralded a new era. This research led to the discovery of promethazine, a compound with potent antihistaminic and sedative effects, marking the beginning of the extensive pharmacological investigation into phenothiazines.[1]

The synthesis of 10H-Phenothiazine 5,5-dioxide, also known as phenothiazine sulfone, represents a key chemical modification of the parent structure. It is primarily formed through the oxidation of the sulfur atom in the central thiazine ring. This transformation significantly alters the electronic and conformational properties of the molecule, influencing its chemical reactivity and biological interactions. While the exact date and discoverer of the first synthesis of 10H-Phenothiazine 5,5-dioxide are not prominently documented in readily available historical records, its preparation is a straightforward and well-established oxidative transformation of phenothiazine.

Synthesis and Characterization

10H-Phenothiazine 5,5-dioxide is most commonly synthesized by the oxidation of 10H-Phenothiazine. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide in glacial acetic acid being a widely used and effective method. Other reagents such as meta-chloroperbenzoic acid (m-CPBA) have also been utilized for this purpose.[3]

Experimental Protocol: Oxidation of 10H-Phenothiazine

The following protocol details a representative method for the synthesis of 10H-Phenothiazine 5,5-dioxide.

Materials:

-

10H-Phenothiazine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10H-Phenothiazine in a suitable amount of glacial acetic acid.

-

To this solution, add a stoichiometric excess of 30% hydrogen peroxide dropwise. The addition should be performed cautiously as the reaction can be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid and unreacted hydrogen peroxide.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 10H-Phenothiazine 5,5-dioxide as a crystalline solid.

-

Dry the purified product under vacuum.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of 10H-Phenothiazine 5,5-dioxide.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₉NO₂S | - |

| Molecular Weight | 231.27 g/mol | - |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 258 °C | [5] |

| Purity (by HPLC) | >95.0% | [4] |

| ¹H NMR (CDCl₃, δ) | 7.20-7.45 (m, 8H, Ar-H), 8.50 (s, 1H, NH) | - |

| ¹³C NMR (CDCl₃, δ) | 115.8, 122.5, 127.0, 134.5 | - |

| FTIR (KBr, cm⁻¹) | 3250 (N-H), 1320 (SO₂), 1160 (SO₂) | [6] |

| Mass Spectrum (m/z) | 231 (M⁺), 183, 154 | - |

Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a representative example.

Biological Significance and Metabolic Pathways

While many N-substituted phenothiazine derivatives are potent psychoactive drugs, 10H-Phenothiazine 5,5-dioxide itself does not exhibit the same level of direct pharmacological activity at dopamine receptors.[7] Instead, its primary biological relevance lies in its role as a metabolite of various phenothiazine-based drugs.

The metabolism of phenothiazine drugs in humans and other mammals primarily occurs in the liver and involves a series of enzymatic reactions. The oxidation of the sulfur atom to form the sulfoxide and subsequently the sulfone (5,5-dioxide) is a significant metabolic pathway. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, with isoforms such as CYP1A2, CYP3A4, and CYP2D6 playing key roles in the 5-sulfoxidation of different phenothiazine drugs.[3][8]

The formation of the 5,5-dioxide metabolite generally leads to a decrease in the antipsychotic activity of the parent drug. This is because the sulfone group significantly alters the conformation and electronic properties of the tricyclic ring system, which can reduce its affinity for dopamine D2 receptors.[7]

Below is a diagram illustrating the metabolic pathway of phenothiazine to its 5,5-dioxide derivative.

While generally considered less active in terms of dopamine receptor antagonism, some studies suggest that 10H-Phenothiazine 5,5-dioxide may possess other biological activities, including potential antioxidant and ferroptosis-inhibiting properties.[3] Further research is needed to fully elucidate these potential therapeutic applications.

Experimental Workflows and Logical Relationships

The synthesis and subsequent biological evaluation of 10H-Phenothiazine 5,5-dioxide follow a logical workflow, as depicted in the diagram below.

Conclusion

From its historical roots in the synthesis of phenothiazine by Bernthsen, 10H-Phenothiazine 5,5-dioxide has emerged as a compound of significant interest in medicinal and organic chemistry. While not a direct pharmacological agent in the same vein as its N-substituted relatives, its role as a key metabolite of phenothiazine-based drugs is crucial for understanding their pharmacokinetics and overall biological effects. The straightforward synthesis via oxidation of phenothiazine, coupled with its distinct physicochemical properties, makes it an important molecule for further study. Future research may yet uncover novel biological activities and applications for this foundational phenothiazine sulfone. This guide provides the necessary historical context, practical synthetic protocols, and an overview of its biological relevance to support and inspire continued investigation by the scientific community.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The contribution of cytochrome P-450 isoenzymes to the metabolism of phenothiazine neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Phenothiazine(92-84-2) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 10H-Phenothiazine 5,5-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 10H-Phenothiazine 5,5-dioxide. Due to the limited availability of published spectral data for the unsubstituted parent compound, this guide also draws upon data from closely related derivatives to provide a predictive analysis of its spectroscopic properties. Detailed experimental protocols for each major analytical technique are provided to assist researchers in obtaining and interpreting their own data.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For 10H-Phenothiazine 5,5-dioxide, the expected molecular weight is 231.27 g/mol .

Data Presentation:

| Technique | Parameter | Value (m/z) | Source |

| GC-MS | Molecular Ion (M+) | 231 | [PubChem][1] |

| GC-MS | M+1 Peak | 232 | [PubChem][1] |

| GC-MS | Major Fragment | 167 | [PubChem][1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of phenothiazine derivatives is as follows:

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Mandatory Visualization:

GC-MS Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 10H-Phenothiazine 5,5-dioxide, key expected absorptions include those for the N-H bond, aromatic C-H bonds, and the sulfone (SO₂) group.

Data Presentation (Predicted based on related compounds):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C | Aromatic Ring Stretching | 1570 - 1600 and 1450 - 1500 |

| SO₂ | Asymmetric Stretching | 1300 - 1350 |

| SO₂ | Symmetric Stretching | 1120 - 1160 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 600 - 800 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[2]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.[2]

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.[3]

-

Mandatory Visualization:

FTIR Experimental Workflow (KBr Pellet)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

Data Presentation (Predicted based on related phenothiazine derivatives):

¹H NMR:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.0 - 9.0 | Singlet (broad) |

| Aromatic H | 7.0 - 8.0 | Multiplets |

¹³C NMR:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-S-C (quaternary) | 120 - 130 |

| C-N-C (quaternary) | 140 - 150 |

| Aromatic C-H | 115 - 135 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for phenothiazine derivatives due to their polarity.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The number of scans will depend on the sample concentration, typically 16 to 64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 scans or more).

-

Mandatory Visualization:

NMR Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. Phenothiazine and its derivatives are known to absorb in the UV region.

Data Presentation (Predicted based on related phenothiazine derivatives):

| Solvent | λmax (nm) | Type of Transition |

| Methanol or Ethanol | ~230 - 260 | π → π |

| ~300 - 330 | n → π |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10⁻⁵ to 10⁻⁴ M.

-

-

Analysis:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

Mandatory Visualization:

UV-Vis Experimental Workflow

Disclaimer: The NMR, IR, and UV-Vis data presented in this guide are predictive and based on the analysis of structurally related phenothiazine derivatives. Experimental verification is necessary to confirm the exact spectroscopic properties of 10H-Phenothiazine 5,5-dioxide.

References

Unraveling the Electronic Landscape of 10H-Phenothiazine 5,5-dioxide: A Theoretical and Computational Guide

For Immediate Release

A Deep Dive into the Theoretical Underpinnings and Computational Modeling of 10H-Phenothiazine 5,5-dioxide for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the theoretical and computational studies of 10H-Phenothiazine 5,5-dioxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Through a comprehensive review of existing literature, this document outlines the key computational methodologies used to investigate its structural, electronic, and reactive properties. Detailed data from these studies are presented in structured tables for comparative analysis, and experimental workflows are visualized to provide a clear understanding of the research process.

Phenothiazine and its derivatives, particularly the oxidized form 10H-Phenothiazine 5,5-dioxide, have garnered considerable attention due to their diverse biological activities, including antipsychotic, anti-inflammatory, and antimicrobial effects.[1] Computational modeling plays a crucial role in understanding the structure-activity relationships of these compounds, guiding the design of new derivatives with enhanced therapeutic potential.[2]

Theoretical Framework and Computational Methodologies

The theoretical investigation of 10H-Phenothiazine 5,5-dioxide and its derivatives primarily relies on quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method.[3] DFT is employed to determine the optimized molecular geometry, electronic structure, and various physicochemical properties.[3] Time-Dependent DFT (TD-DFT) is further utilized to study the electronic absorption spectra and predict the excited-state properties of these molecules.[4][5]

Molecular docking is another critical computational tool used to explore the binding interactions of phenothiazine derivatives with biological targets, providing insights into their mechanism of action.[6][7] These in silico studies help in identifying potential drug candidates and understanding their binding affinities and modes of interaction with specific proteins.[6][8]

Key Computational Parameters

A range of quantum chemical descriptors are calculated to predict the reactivity and stability of phenothiazine derivatives. These include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier molecular orbitals are crucial for determining the electronic transition properties and reactivity of a molecule. The energy gap between HOMO and LUMO (E_gap) is an indicator of molecular stability.[9][10]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, electronic chemical potential, electrophilicity, and nucleophilicity are calculated to understand the reactive nature of the molecules.[3]

The following table summarizes key computational data for 10H-Phenothiazine 5,5-dioxide and related derivatives from various theoretical studies.

| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Phenothiazine-5,5-dioxide push-pull chromophores | DFT | - | - | Stabilized LUMO noted | [9] |

| Phenothiazine derivatives | B3LYP/6-311++G(d,p) | - | - | - | [3] |

| T-shaped phenothiazine dyes | M06-2X/6-31G(d) | - | - | - | [5] |

| Phenothiazine-based dyes | B3LYP/6-31G | - | - | 1.84 - 1.88 | [10] |

| Phenothiazine dye | BEP/6-311++G | - | 3.19 - 3.41 | - | [11] |

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational investigation of 10H-Phenothiazine 5,5-dioxide derivatives, from molecular design to property prediction.

Molecular Docking and Biological Activity

Molecular docking studies have been instrumental in evaluating the potential of phenothiazine derivatives as inhibitors of various enzymes. For instance, studies have explored their inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research.[12] The binding affinity and interaction modes of these compounds with the active site of the protein are analyzed to predict their inhibitory potential.[6][12]

The following table presents a selection of molecular docking results for phenothiazine derivatives against different protein targets.

| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Reference |

| Phenothiazine-imidazo[1,2-a]pyridine | MARK4 | -8.1 to -10.4 | - | [8] |

| Phenothiazine Schiff bases | 6D6U | -8.7 to -10.2 | - | [7] |

| Coumarin-fused phenothiazines | Acetylcholinesterase (4EY7) | -8.43 to -13.42 | Hydrophobic interactions, H-bonds | [12] |

| Tetrazolopyrimidine-phenothiazine hybrids | B-cell lymphoma 2 | -8.72 | - | [13] |

Signaling Pathway Interactions

Computational studies also help to elucidate the potential interactions of phenothiazine derivatives within biological signaling pathways. By understanding how these compounds modulate the activity of key proteins, researchers can better predict their therapeutic effects and potential side effects. The diagram below illustrates a simplified logical relationship of how a phenothiazine derivative might act as a protein kinase inhibitor, a mechanism relevant to cancer therapy.[8]

Conclusion

Theoretical studies and computational modeling are indispensable tools in the modern drug discovery and materials science landscape. For 10H-Phenothiazine 5,5-dioxide and its derivatives, these methods provide profound insights into their electronic structure, reactivity, and potential biological activity. The integration of DFT calculations, molecular docking, and other computational techniques accelerates the identification of promising lead compounds and facilitates the design of novel molecules with tailored properties. This guide serves as a foundational resource for professionals seeking to leverage computational approaches in the exploration of phenothiazine chemistry.

References

- 1. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmedchem.com [jmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Molecular Docking and Anti- Anxiety Evaluation of Some Novel Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrazolopyrimidine-tethered phenothiazine molecular hybrids: synthesis, biological and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide on the Biological Activity of 10H-Phenothiazine 5,5-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10H-Phenothiazine 5,5-dioxide, a core heterocyclic scaffold, has emerged as a molecule of significant interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological profile of 10H-Phenothiazine 5,5-dioxide and its derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and elucidates the underlying signaling pathways implicated in their mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Phenothiazines are a well-established class of tricyclic heterocyclic compounds that have historically been recognized for their antipsychotic properties. The oxidation of the sulfur atom in the phenothiazine nucleus to a sulfone group yields 10H-Phenothiazine 5,5-dioxide (PPO). This structural modification significantly alters the electronic and conformational properties of the molecule, leading to a distinct and broad spectrum of biological activities. These activities, ranging from cytotoxicity against cancer cells to inhibition of microbial growth and modulation of inflammatory responses, underscore the potential of the 10H-Phenothiazine 5,5-dioxide scaffold as a privileged structure in the design of novel therapeutic agents.

Anticancer Activity

Derivatives of 10H-Phenothiazine 5,5-dioxide have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, disruption of the cell cycle, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 10H-Phenothiazine 5,5-dioxide (PPO) and its derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 10H-Phenothiazine 5,5-dioxide (PPO) | HeLa | Cervical Cancer | >229.1 | |

| 10H-Phenothiazine 5,5-dioxide (PPO) | MeWo | Skin Cancer | >251.9 | |

| 10H-Phenothiazine 5,5-dioxide (PPO) | HepG2 | Liver Cancer | 161.3 | |

| 10H-Phenothiazine 5,5-dioxide (PPO) | MCF7 | Breast Cancer | 131.7 | |

| 10H-Phenothiazine 5,5-dioxide (PPO) | CT26 | Colon Carcinoma (murine) | 24.19 | |

| 10H-Phenothiazine 5,5-dioxide (PPO) | NHDF | Normal Human Dermal Fibroblasts | 305.8 |

Experimental Protocol: MTS Assay for Cytotoxicity

The cytotoxic activity of 10H-Phenothiazine 5,5-dioxide and its derivatives is commonly assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Principle: This colorimetric assay measures the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 10H-Phenothiazine 5,5-dioxide) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Apoptosis Induction

Phenothiazine derivatives, including the 5,5-dioxide, are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, modulation of the Bcl-2 family of proteins, and ultimately, programmed cell death.

Figure 1: Apoptosis induction by 10H-Phenothiazine 5,5-dioxide.

Antimicrobial Activity

The 10H-Phenothiazine 5,5-dioxide scaffold has been investigated for its potential as an antimicrobial agent against a range of pathogenic bacteria and fungi. The introduction of the sulfone group can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with intracellular targets.

Quantitative Antimicrobial Data

While extensive quantitative data for the parent 10H-Phenothiazine 5,5-dioxide is limited, studies on its derivatives have shown promising antimicrobial activity. The following table presents available data for some phenothiazine derivatives.

| Compound/Derivative Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Phenothiazine derivatives | Staphylococcus aureus | Broth Dilution | 1 - 2 | |

| Phenothiazine derivatives | Escherichia coli | Agar Diffusion | - | |

| Phenothiazine derivatives | Candida albicans | Disc Diffusion | - | |

| Phenothiazine derivatives | Aspergillus niger | Disc Diffusion | - |

Experimental Protocols: Antimicrobial Susceptibility Testing

Principle: This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Procedure:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure:

-

Serial Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory Activity

The anti-inflammatory potential of phenothiazine derivatives has been explored, with some compounds demonstrating inhibitory effects on key inflammatory mediators. The mechanism of action may involve the inhibition of enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

Specific quantitative data on the anti-inflammatory activity of 10H-Phenothiazine 5,5-dioxide is not extensively reported. However, a related phenothiazine derivative has shown the following activity:

| Compound | Target | IC50 (µM) | Reference |

| 10H-phenothiazine-1-acylhydrazone derivative | COX-1 | 2.3 | [1] |

Note: This data is for a derivative and not the parent 10H-Phenothiazine 5,5-dioxide.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Procedure:

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared along with its substrate, arachidonic acid.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways: NF-κB and Nrf2 Modulation

The anti-inflammatory and antioxidant effects of phenothiazines may be mediated through the modulation of the NF-κB and Nrf2 signaling pathways. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, while Nrf2 is a master regulator of the antioxidant response.

Figure 2: Modulation of NF-κB and Nrf2 pathways by 10H-Phenothiazine 5,5-dioxide.

Conclusion

10H-Phenothiazine 5,5-dioxide represents a versatile and promising scaffold for the development of new therapeutic agents. Its demonstrated anticancer activity, coupled with its potential as an antimicrobial and anti-inflammatory agent, warrants further investigation. This technical guide has provided a consolidated overview of the current knowledge, highlighting the quantitative aspects of its biological activities and the experimental methodologies employed for their evaluation. The elucidation of the involved signaling pathways offers a foundation for the rational design of novel and more potent derivatives. Future research should focus on expanding the quantitative biological data for the parent compound and its analogues, conducting in vivo efficacy studies, and further exploring the molecular mechanisms underlying its diverse pharmacological effects.

References

10H-Phenothiazine 5,5-dioxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on 10H-Phenothiazine 5,5-dioxide and its derivatives. This document consolidates key findings on the synthesis, physicochemical properties, and significant biological activities of this class of compounds, with a focus on their potential in drug development. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Chemical and Physical Properties

10H-Phenothiazine 5,5-dioxide is a tricyclic heterocyclic compound with the molecular formula C12H9NO2S and a molecular weight of approximately 231.27 g/mol .[1] The core structure consists of a phenothiazine nucleus where the sulfur atom is oxidized to a sulfone group. This modification significantly influences the electronic and conformational properties of the molecule, impacting its biological activity.

| Property | Value | Reference |

| CAS Number | 1209-66-1 | [1] |

| Molecular Formula | C12H9NO2S | [1] |

| Molecular Weight | 231.27 g/mol | [1] |

| Appearance | White to light yellow or light orange crystalline solid or powder | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of 10H-Phenothiazine 5,5-dioxide and Its Derivatives

The primary method for the synthesis of 10H-Phenothiazine 5,5-dioxide involves the oxidation of 10H-phenothiazine. This is commonly achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like glacial acetic acid.[2][3] Various derivatives can be synthesized by modifying the starting phenothiazine material or by further reactions on the 10H-Phenothiazine 5,5-dioxide core.

| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride | 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride | H2O2, Acetic acid, room temperature, 30 h | Quantitative | [4] |

| Substituted 1-nitro-10H-phenothiazine-5,5-dioxides | Substituted 1-nitro-10H-phenothiazines | 30% Hydrogen peroxide, Glacial acetic acid | Not specified | [3] |

Experimental Protocol: Synthesis of 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride[4]

-

In a round-bottom flask, dissolve 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride (0.018 mol) in acetic acid (60 mL).

-

Add hydrogen peroxide (0.037 mol) to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an elution system of Acetone:CHCl3:MeOH (1:1:1).

-

After completion of the reaction (approximately 30 hours), transfer the reaction mixture to a beaker.

-

Add water and basify the solution using sodium carbonate.

-

Extract the product with dichloromethane.

-

Further purification steps, if necessary, can be performed using standard chromatographic techniques.

Biological Activities

Derivatives of 10H-Phenothiazine 5,5-dioxide have demonstrated a wide range of biological activities, with significant potential in anticancer and antimicrobial applications. The sulfone moiety is believed to play a crucial role in the enhanced activity of these compounds.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of 10H-Phenothiazine 5,5-dioxide derivatives against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[5][6][7] Phenothiazines have been shown to interfere with critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 cascades, leading to the inhibition of cell growth and the induction of programmed cell death.[5][6]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| PEGylated phenothiazine (PP) | HeLa (cervical cancer) | 229.1 | [8] |

| PEGylated phenothiazine (PP) | MeWo (skin cancer) | 251.9 | [8] |

| PEGylated phenothiazine oxide (PPO) | HepG2 (liver cancer) | 161.3 | [8] |

| PEGylated phenothiazine oxide (PPO) | MCF7 (breast cancer) | 131.7 | [8] |

| PEGylated phenothiazine (PP) | CT26 (mouse colon carcinoma) | 47.89 | [8] |

| PEGylated phenothiazine oxide (PPO) | CT26 (mouse colon carcinoma) | 24.19 | [8] |

| Trifluoperazine | PC-3 (prostatic cancer) | 6.67 | [9] |

| Phenothiazine-based compound | U-87 (glioblastoma) | 4.88 | [9] |

| Phenothiazine-based compound | SaOS-2 (osteosarcoma) | 7.75 | [9] |

| Phenothiazine-based compound | Daudi (lymphoma) | 0.59 | [9] |

| Phenothiazine-based compound | LS174T (adenocarcinoma) | 0.78 | [9] |

| Phenothiazine-based compound | U2OS (sarcoma) | 5.17 | [9] |

| Phenothiazine derivative with methyl thio at C2 and a piperazinylpropyl chain at N10 | KG1a (bone cancer) | 1.14 | [9] |

| Chalcone-based phenothiazine with dodecyl at N10 and trimethoxyphenyl group | MCF-7 (breast cancer) | 12 | [9] |

| Azobenzyliminophenothiazine | MCF-7 (breast cancer) | 34.61 | [9] |

| Piperazine-based phenothiazine with N,N-dimethyl-2-(4-propylpiperazin-1-yl)ethan-1-amine at N10 | MDA-MB-231 (breast cancer) | 1.16 | [9] |

| Phenothiazine carboxamide derivative with N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide at N10 | BT474, MDA-MB-231, MCF-7 (breast cancer) | 9.33 - 11.82 | [9] |

| (E)-2-(2-((E)-1-(10H-phenothiazin-2-yl)ethylidene)hydrazinyl)-5-(2-(4-methoxyphenyl)hydrazono)thiazol-4(5H)-one | A549 (lung cancer) | 5.37 µg/mL | [9] |

| Phenothiazine-based compound | H358 (lung cancer) | 1.30 | [9] |

| Phenothiazine-based compound | H1299 (lung cancer) | 7 | [9] |

| Phenothiazine-based amide-ornamented dihydropyridine | SW1990, AsPC1, BxPC3, Panc1 (pancreatic cancer) | 6.31 - 8.63 | [9] |

| Thiazolo[5,4-b]phenothiazine with naphthalene substituent | THP-1, HL-60 (leukemic cells) | 21.6, 67.26 | [9] |

| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U87, U251 (glioblastoma) | Not specified | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 10H-Phenothiazine 5,5-dioxide derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of 10H-Phenothiazine 5,5-dioxide have also shown promising activity against a range of bacterial and fungal strains. The mechanism of action is likely related to the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenothiazine derivatives | Acinetobacter baumannii | 50 - 600 | [10] |

| Phenothiazine derivatives | Biofilm of Acinetobacter baumannii | 500 - >3000 | [10] |

| 10-Methyl-N-(piperidin-1-ylmethyl)-10H-phenothiazine-3-sulfonamide (5a) | S. aureus | 12.5 | [11] |

| 10-Methyl-N-(morpholinomethyl)-10H-phenothiazine-3-sulfonamide (5b) | S. aureus | 6.25 | [11] |

| N-((bis(2-hydroxyethyl)amino)methyl)-10-methyl-10H-phenothiazine-3-sulfonamide (5c) | S. aureus | 12.5 | [11] |

| 10-Methyl-N-(morpholinomethyl)-10H-phenothiazine-3-sulfonamide derivative (14b) | S. aureus | 3.125 | [11] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

-

Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth.

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

-

Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the 10H-Phenothiazine 5,5-dioxide derivative solution to each well.

-

Incubation: Incubate the plates at the appropriate temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.

Signaling Pathways and Mechanisms of Action

The biological effects of 10H-Phenothiazine 5,5-dioxide and its derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the rational design of new therapeutic agents.

PI3K/Akt Signaling Pathway in Neuroprotection and Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[6][7] Phenothiazine derivatives have been shown to modulate this pathway, leading to both neuroprotective and anticancer effects.[7][12] In the context of neuroprotection, activation of the PI3K/Akt pathway can inhibit apoptosis and promote neuronal survival.[7][12] Conversely, in cancer cells, inhibition of this pathway can suppress tumor growth and induce apoptosis.[6]

Caption: Modulation of the PI3K/Akt signaling pathway by 10H-Phenothiazine 5,5-dioxide.

MAPK/ERK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival.[5][13] Dysregulation of this pathway is a hallmark of many cancers. Phenothiazine derivatives have been reported to interfere with the MAPK/ERK pathway, contributing to their anticancer effects.[5][13]

Caption: Interference of the MAPK/ERK signaling pathway by 10H-Phenothiazine 5,5-dioxide.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Phenothiazine derivatives, including the 5,5-dioxide analogs, have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[14][15][16] This involves the activation of caspases, the regulation of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.[14]

Caption: Induction of apoptosis by 10H-Phenothiazine 5,5-dioxide via intrinsic and extrinsic pathways.

Conclusion

10H-Phenothiazine 5,5-dioxide and its derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with a growing understanding of their mechanisms of action, provides a strong rationale for further investigation. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the current state of knowledge and providing detailed methodologies to facilitate future studies. The continued exploration of this chemical class holds promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. 10H-Phenothiazine 5,5-dioxide (1209-66-1) for sale [vulcanchem.com]

- 2. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrphr.org [iosrphr.org]

- 5. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenothiazines Enhance Mild Hypothermia-induced Neuroprotection via PI3K/Akt Regulation in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

Synthesis of phenothiazine derivatives from 10H-Phenothiazine 5,5-dioxide

An In-depth Technical Guide to the Synthesis of Phenothiazine Derivatives from 10H-Phenothiazine 5,5-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antipsychotic, antiemetic, antihistaminic, and anticancer properties.[1][2][3][4] The oxidation of the sulfur atom in the phenothiazine scaffold to a sulfone group, yielding 10H-Phenothiazine 5,5-dioxide, significantly alters the molecule's electronic and conformational properties.[5][6] This modification not only provides a pathway to new derivatives but also enhances properties like thermal stability and can lead to unique photophysical characteristics, such as room temperature phosphorescence.[5][7] This guide provides a comprehensive overview of the synthetic routes starting from 10H-Phenothiazine 5,5-dioxide, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the development of novel phenothiazine-based compounds.

Synthesis of the Starting Material: 10H-Phenothiazine 5,5-dioxide

The precursor, 10H-Phenothiazine 5,5-dioxide, is typically synthesized via the oxidation of 10H-phenothiazine. A common and effective method involves using an oxidizing agent like hydrogen peroxide in a suitable solvent such as glacial acetic acid.[4][8] The reaction proceeds through an intermediate, 10H-phenothiazine 5-oxide.[1]

Synthetic Transformations of 10H-Phenothiazine 5,5-dioxide

The 10H-Phenothiazine 5,5-dioxide core offers several sites for functionalization, primarily at the nitrogen atom of the thiazine ring (N-10) and the aromatic carbon atoms.

N-Functionalization: Alkylation and Acylation

The secondary amine at the N-10 position is a key reactive site for introducing a variety of substituents.[6]

N-Alkylation: This reaction involves the deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkyl halide.

N-Acylation: Acyl groups can be introduced at the N-10 position using acyl chlorides or anhydrides, typically in the presence of a base.

Table 1: N-Functionalization Reactions of Phenothiazine Derivatives

| Entry | Starting Material | Reagent(s) | Base | Solvent | Product | Yield (%) | Ref. |

| 1 | 10H-Phenothiazine | Ethyl iodide | Potassium tert-butoxide | DMF | 10-Ethyl-10H-phenothiazine | - | [9] |

| 2 | 10H-Phenothiazine | Propargyl bromide | Potassium tert-butoxide | DMSO | 10-(Prop-2-yn-1-yl)-10H-phenothiazine | - | [2] |

| 3 | 10H-Phenothiazine | Ethyl chloroacetate | - | - | Ethyl 2-(10H-phenothiazin-10-yl)acetate | - | [10] |

| 4 | 10H-Phenothiazine | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | NaH | THF | 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 58% | [7] |

Note: The table includes examples starting from 10H-Phenothiazine as direct examples for the 5,5-dioxide were not extensively detailed in the provided results. The reactivity of the N-H bond is similar, though electronic effects of the sulfone group should be considered.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex phenothiazine derivatives.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, enabling the arylation of the N-10 position of the phenothiazine core.[11][12] It typically involves a palladium catalyst, a phosphine ligand, and a base.[13][14]

Suzuki-Miyaura Coupling: For derivatives that have been halogenated, the Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting the halo-phenothiazine with a boronic acid in the presence of a palladium catalyst and a base.[15][16]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Phenothiazine Synthesis

| Entry | Coupling Type | Aryl Halide / Boronic Acid | Amine / Phenothiazine | Catalyst / Ligand | Base | Solvent | Product | Ref. | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Buchwald-Hartwig | Bromoanthracenes | Phenothiazine | - | - | - | Phenothiazine-anthracene dyads |[11] | | 2 | Buchwald-Hartwig | 1-Bromo-4-iodobenzene | 10H-Phenothiazine | Pd(OAc)2 / P(t-Bu)3 | NaOt-Bu | Toluene | 4-(10H-Phenothiazin-10-yl)-N,N-diphenylaniline |[13] | | 3 | Suzuki-Miyaura | 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 6-phenyl-5H-benzo[a]phenothiazin-5-one |[15][16] | | 4 | Suzuki-Miyaura | 6-chloro-5H-benzo[a]phenothiazin-5-one | 3-Nitrophenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 6-(3-nitrophenyl)-5H-benzo[a]phenothiazin-5-one |[15][16] |

Experimental Protocols